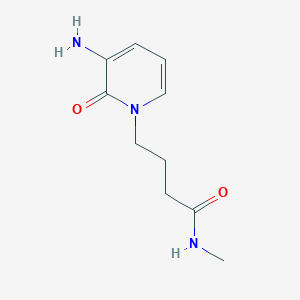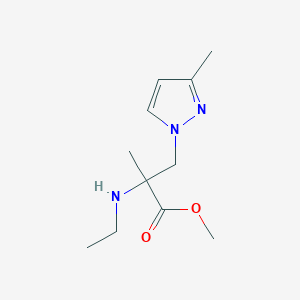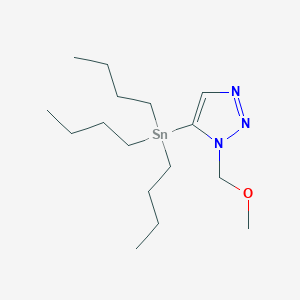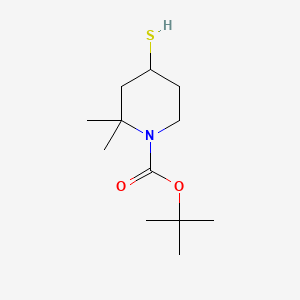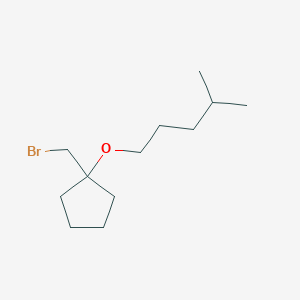
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane is an organic compound characterized by a bromomethyl group attached to a cyclopentane ring, which is further substituted with a 4-methylpentyl group via an ether linkage
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentanol and 4-methylpentanol.
Ether Formation: Cyclopentanol is reacted with 4-methylpentanol in the presence of an acid catalyst to form 1-((4-methylpentyl)oxy)cyclopentane.
Bromination: The resulting ether is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group, yielding this compound.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH₃) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
科学的研究の応用
1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-((4-methylpentyl)oxy)cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom and the steric hindrance of the cyclopentane ring.
類似化合物との比較
1-(Chloromethyl)-1-((4-methylpentyl)oxy)cyclopentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-((4-ethylpentyl)oxy)cyclopentane: Similar structure but with a 4-ethylpentyl group instead of a 4-methylpentyl group.
特性
分子式 |
C12H23BrO |
|---|---|
分子量 |
263.21 g/mol |
IUPAC名 |
1-(bromomethyl)-1-(4-methylpentoxy)cyclopentane |
InChI |
InChI=1S/C12H23BrO/c1-11(2)6-5-9-14-12(10-13)7-3-4-8-12/h11H,3-10H2,1-2H3 |
InChIキー |
SEWFIANZHKPONK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCOC1(CCCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



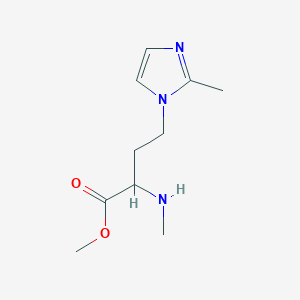
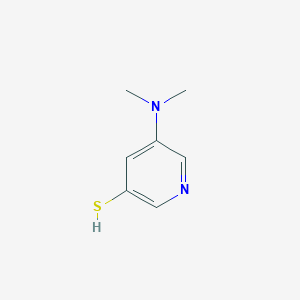
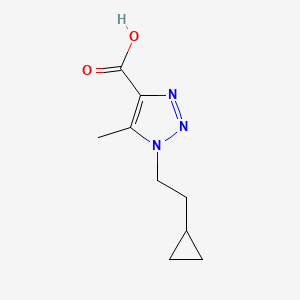
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid](/img/structure/B13628521.png)

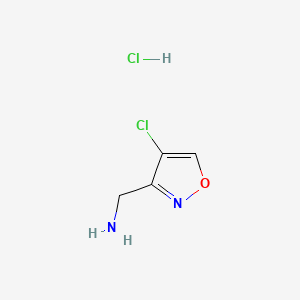
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13628540.png)

![Alpha-[(methylamino)methyl]-1h-pyrazole-3-methanol](/img/structure/B13628558.png)
